molecular formula C7H9NO B070550 2,3-Dimethylpyridine 1-oxide CAS No. 166521-76-2

2,3-Dimethylpyridine 1-oxide

Cat. No.: B070550
CAS No.: 166521-76-2
M. Wt: 123.15 g/mol
InChI Key: QWLULCKKOHDCIE-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) N-Oxides in Heterocyclic Chemistry Research

Pyridine N-oxides are a prominent class of heterocyclic compounds that have garnered significant attention in chemical research. The introduction of an N-oxide functional group to a pyridine ring alters its electronic properties, enhancing its utility in various chemical transformations. rsc.org This modification makes the pyridine ring more susceptible to both electrophilic and nucleophilic substitution, thereby expanding its synthetic potential. rsc.orgwikipedia.org

The N-oxide group serves multiple roles in synthetic chemistry. It can act as a protecting group, a directing group for substitution reactions, and an internal oxidant. wikipedia.orgnih.gov The oxygen atom increases the electron density at the C2 and C4 positions of the pyridine ring, facilitating electrophilic substitution at these sites. wikipedia.org Following functionalization, the N-oxide can be readily removed through deoxygenation to regenerate the pyridine ring. rsc.org This strategy is a cornerstone of pyridine chemistry, enabling the synthesis of complex substituted pyridines that would be challenging to prepare directly. rsc.orgnih.gov

Beyond their role as synthetic intermediates, pyridine N-oxides themselves exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. nih.gov This has spurred research into these compounds as potential therapeutic agents. nih.gov Furthermore, their ability to act as ligands in coordination chemistry and as organocatalysts highlights their versatility. wikipedia.orgsemanticscholar.org Recently, their application in photoredox catalysis as hydrogen atom transfer (HAT) reagents has opened new avenues for C-H functionalization reactions. semanticscholar.orgrsc.org

Overview of 2,3-Dimethylpyridine 1-oxide as a Key Research Target

This compound, also known as 2,3-lutidine (B1584814) N-oxide, is a specific derivative that has emerged as a valuable compound in organic synthesis and medicinal chemistry. chemimpex.com Its unique substitution pattern influences its reactivity and makes it a key precursor for the synthesis of more complex molecules. chemimpex.com

The synthesis of this compound is typically achieved through the oxidation of 2,3-dimethylpyridine (2,3-lutidine). smolecule.com Common oxidizing agents for this transformation include hydrogen peroxide, often in the presence of a catalyst, or peroxy acids. nih.govsmolecule.com

PropertyValue
Synonyms 2,3-Lutidine N-oxide, 2,3-Lutidine-1-oxide
CAS Number 22710-07-2
Molecular Formula C₇H₉NO
Molecular Weight 123.15 g/mol
Appearance Off-white to slight yellow powder

Table 1: Physicochemical Properties of this compound. Data sourced from chemimpex.com.

The primary research interest in this compound lies in its role as a key intermediate. chemimpex.com It is particularly noted for its use in the synthesis of pharmaceuticals, agrochemicals, and specialized materials. chemimpex.com The presence of the methyl groups at the 2 and 3 positions, combined with the N-oxide functionality, directs further chemical modifications to specific positions on the pyridine ring.

Scope of Academic Inquiry for this compound and its Derivatives

The academic and industrial inquiry into this compound and its derivatives is broad, with a significant focus on its application in the synthesis of biologically active compounds and functional materials.

A major area of investigation is the nitration of this compound to produce 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide. prepchem.comgoogle.com This nitro derivative is a crucial intermediate in the synthesis of proton pump inhibitors, such as lansoprazole (B1674482) and rabeprazole, which are widely used to treat acid-related gastrointestinal disorders. google.com Research in this area often focuses on optimizing the nitration reaction conditions to improve yield and minimize environmental impact, for instance, by using potassium nitrate (B79036) as a nitrating agent instead of nitric acid. google.comgoogle.com

Another significant research avenue involves the conversion of this compound into chlorinated derivatives like 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide. chemicalbook.com This is typically achieved by reacting the corresponding 4-nitro derivative with a source of chloride. chemicalbook.com These chlorinated intermediates are also valuable building blocks in pharmaceutical and agrochemical synthesis, exhibiting potential antimicrobial properties.

The compound and its derivatives are also explored in:

Agrochemical Chemistry : For the development of new pesticides and herbicides. chemimpex.com

Materials Science : As a component in the synthesis of polymers and coatings. chemimpex.com

Analytical Chemistry : Employed as a reagent in various analytical methods. chemimpex.com

Catalysis : The N-oxide functionality can coordinate with metal centers, making these compounds potential ligands in catalysis.

The ongoing research underscores the compound's importance as a versatile platform for creating a diverse range of functionalized heterocyclic molecules for numerous applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-4-3-5-8(9)7(6)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLULCKKOHDCIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=CC=C1)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22710-07-2
Record name Pyridine, 2,3-dimethyl-, 1-oxide
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Record name Pyridine, 2,3-dimethyl-, 1-oxide
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Advanced Synthetic Methodologies and Chemical Synthesis Pathways

Direct Oxidation Routes for 2,3-Dimethylpyridine 1-oxide Synthesis

The direct oxidation of 2,3-dimethylpyridine (also known as 2,3-lutidine) to its corresponding N-oxide is a fundamental transformation. This process can be achieved through several methods, each with its own set of advantages and limitations.

Peracids are highly effective reagents for the N-oxidation of pyridines. Common peracids employed for this purpose include peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA). The reaction mechanism involves the electrophilic attack of the peracid's oxygen atom on the nitrogen atom of the pyridine (B92270) ring.

Peracetic Acid: The oxidation of 2,3-dimethylpyridine can be carried out using peracetic acid. This method is often performed in a suitable solvent like acetic acid. grafiati.com The use of preformed peracetic acid can present challenges due to its relative instability. google.com

m-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a widely used and often preferred oxidant in laboratory settings due to its commercial availability and good reactivity. researchgate.netorganic-chemistry.org It allows for the smooth and selective oxidation of various pyridine derivatives to their N-oxides under mild conditions, typically in a solvent like dichloromethane (B109758) at room temperature. researchgate.net However, the thermal instability of m-CPBA, especially in high concentrations, can pose a safety hazard, limiting its large-scale industrial applications. researchgate.netacs.org

PeracidTypical SolventKey Considerations
Peracetic AcidAcetic AcidInstability of preformed reagent can be a drawback. google.com
m-Chloroperoxybenzoic Acid (m-CPBA)DichloromethaneEffective and selective under mild conditions, but has thermal instability concerns for large-scale use. researchgate.netacs.org

Hydrogen peroxide is an attractive oxidant due to its low cost and the fact that its only byproduct is water, making it an environmentally benign choice. jst.go.jp However, its direct reaction with pyridines is often slow, necessitating the use of a catalyst to enhance reaction rates and efficiency.

Tungsten-Based Catalysts: Tungsten compounds have been shown to be effective catalysts for the N-oxidation of pyridines using hydrogen peroxide. researchgate.netias.ac.in For instance, tungsten-loaded titanium dioxide (TiO2) can be used as a heterogeneous catalyst, allowing for easy separation from the reaction mixture. researchgate.net Another example is tungsten-exchanged hydroxyapatite (B223615) (W/HAP), which provides good yields of N-oxides. ias.ac.in

Rhenium-Based Catalysts: Rhenium-based systems, such as methyltrioxorhenium (MTO), are also powerful catalysts for this transformation. researchgate.netthieme-connect.de The oxidation can be performed using hydrogen peroxide, often in the form of sodium percarbonate, which acts as a stable and safe source of H2O2. thieme-connect.de The mechanism is believed to involve the formation of a peroxo-rhenium species. chemicalforums.com

Beyond tungsten and rhenium, other metal catalysts have been explored for the oxidation of pyridines. These methods often aim to improve selectivity and reaction conditions. Iron picolinate (B1231196) has been investigated for certain oxidation reactions, highlighting the ongoing research into the use of common metals as catalysts. jst.go.jp

Synthesis of Substituted this compound Derivatives

The N-oxide functionality in this compound activates the pyridine ring towards further electrophilic substitution, allowing for the synthesis of a variety of substituted derivatives.

Nitration is a key reaction for introducing a nitro group onto the pyridine ring, typically at the 4-position. This derivative, 2,3-dimethyl-4-nitropyridine (B1589707) 1-oxide, is an important intermediate in the synthesis of pharmaceuticals. google.com

Conventional Method (Nitric Acid): The traditional method involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid. google.com The reaction is typically carried out at low temperatures (0-5°C) during the addition of the nitrating agent, followed by heating to complete the reaction. google.com However, this method can result in long reaction times and lower yields. google.com

Improved Method (Potassium Nitrate): An alternative and more efficient method utilizes potassium nitrate (B79036) in concentrated sulfuric acid. google.com This approach offers several advantages, including significantly shorter reaction times, higher yields (often exceeding 90%), and a safer operational profile by avoiding the formation of toxic nitrogen oxide fumes. google.com

Nitrating AgentReaction TimeReported YieldKey Advantages
Concentrated Nitric Acid / Sulfuric Acid~12 hours google.com~60% Conventional, well-established method.
Potassium Nitrate / Sulfuric Acid0.5 - 2 hours google.com>90% google.comFaster, higher yielding, and environmentally safer.

The introduction of halogen atoms onto the pyridine ring of this compound provides another avenue for creating valuable synthetic intermediates.

Bromination: The bromination of lutidine N-oxides can be achieved using bromine in the presence of thallium(III) acetate (B1210297) in acetic acid. clockss.org This method has been shown to successfully produce the corresponding γ-bromo derivatives. clockss.org While direct bromination of pyridine N-oxide itself can be challenging, the presence of activating methyl groups facilitates the reaction. clockss.org

Chlorination: The synthesis of 4-chloro-2,3-dimethylpyridine (B1603871) 1-oxide is another important transformation. This can be achieved through various methods, often starting from the corresponding 4-nitro derivative.

Functionalization at Methyl Group Positions

The methyl groups of this compound are key handles for introducing further molecular complexity. Their functionalization allows for the construction of a wide array of derivatives with potential applications in various fields, including medicinal chemistry.

One common transformation involves the conversion of a methyl group to a chloromethyl group. This is often achieved as part of a multi-step synthesis starting from 2,3-dimethylpyridine. For instance, the synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine involves the initial N-oxidation of 2,3-lutidine (B1584814), followed by a series of reactions including allylic chlorination with trichloroisocyanuric acid. orientjchem.orgorientjchem.org Another approach involves the treatment of a 4-nitro pyridine precursor with sodium methoxide (B1231860) and acetic anhydride (B1165640), which can lead to the conversion of the methyl group at the second position to an acetoxymethyl group. This acetoxymethyl group can then be hydrolyzed and chlorinated using thionyl chloride to yield the 2-chloromethyl derivative. orientjchem.org

The introduction of a hydroxyl group to form a hydroxymethyl derivative is another important functionalization. This can be achieved through various synthetic routes. For example, the reaction of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine-N-oxide with diacetyl oxide and concentrated sulfuric acid can lead to the formation of 2-methylol-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. google.com While not a direct functionalization of the parent this compound, this demonstrates a pathway to introduce a hydroxylated methyl group in a related system.

Recent research has also explored the use of pyridine N-oxides as hydrogen atom transfer (HAT) reagents in photochemical C-H functionalization. This method allows for the alkylation of electron-deficient heteroarenes. While this research primarily uses the N-oxide to activate other molecules, it highlights the reactivity of the system and the potential for radical-based functionalization at the methyl positions under specific conditions. icm.edu.plsemanticscholar.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to develop more sustainable and environmentally friendly processes. Key areas of focus include the use of benign oxidants and solvents, and the development of efficient and recyclable catalysts.

Environmentally Benign Oxidants and Solvents

Traditional oxidation methods often employ harsh and stoichiometric oxidants that generate significant waste. Green alternatives focus on the use of cleaner oxidants such as hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).

Hydrogen peroxide is a highly atom-economical oxidant, with water being its only byproduct. orientjchem.orgorientjchem.org The synthesis of this compound can be achieved by reacting 2,3-dimethylpyridine with 35% hydrogen peroxide. chemicalbook.com In one procedure, this reaction is carried out in the presence of phosphotungstic acid at elevated temperatures, resulting in a high yield of the desired N-oxide. chemicalbook.com Another method utilizes 30% H₂O₂ in a solvent- and catalyst-free oxidation, highlighting a particularly eco-friendly approach. orientjchem.orgorientjchem.org

Molecular oxygen, bubbled through the reaction mixture, is another environmentally benign oxidant. A method utilizing RuCl₃·3H₂O as a catalyst in dichloromethane at room temperature has been shown to produce this compound in high yield. orientjchem.org This approach offers the advantages of mild reaction conditions and easy separation of the catalyst. orientjchem.org

Catalyst Development for Sustainable Synthesis

The development of efficient and reusable catalysts is a cornerstone of green chemistry. For the N-oxidation of 2,3-dimethylpyridine, several catalytic systems have been investigated to improve efficiency and reduce environmental impact.

Polyoxometalates, such as phosphomolybdic acid and phosphotungstic acid, have emerged as effective catalysts for N-oxidation using hydrogen peroxide. chemicalbook.comnih.gov A Mo/P catalytic system has been studied for the gram-scale oxidation of various nitrogen heterocycles, demonstrating good yields for the synthesis of this compound. nih.gov The optimized system uses phosphomolybdic acid in acetonitrile (B52724) with hydrogen peroxide. nih.gov

Ruthenium-based catalysts have also proven effective. The use of a catalytic amount of RuCl₃·3H₂O with molecular oxygen as the oxidant provides a mild and efficient route to this compound. orientjchem.orgorientjchem.org The catalyst can be filtered off after the reaction, allowing for potential reuse. orientjchem.org

The "greenness" of these synthetic routes can be evaluated using metrics such as the E-factor, which quantifies the amount of waste generated. For instance, in a multi-step synthesis involving the N-oxidation of 2,3-lutidine, the oxidation of a thiomethyl pyridine-N-oxide intermediate with H₂O₂ was found to have a low E-factor of 3.2, indicating less waste generation compared to other steps in the synthesis. orientjchem.orgorientjchem.org

Table 1: Comparison of Catalytic Systems for the Synthesis of this compound

CatalystOxidantSolventTemperature (°C)Yield (%)Reference
Phosphotungstic acid35% H₂O₂None8599.8 chemicalbook.com
Phosphomolybdic acid30% H₂O₂Acetonitrile5075 nih.gov
RuCl₃·3H₂OO₂DichloromethaneRoom Temp.93 orientjchem.org

Elucidation of Reactivity Profiles and Mechanistic Pathways

Nucleophilic Reactivity of the Pyridine (B92270) N-oxide Moiety

Pyridine N-oxides are notably more reactive towards both electrophiles and nucleophiles compared to their parent pyridines. researchgate.netsemanticscholar.org The N-oxide function activates the pyridine ring for nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. almerja.comabertay.ac.uk This is attributed to the ability of the N-oxide to stabilize the negative charge of the Meisenheimer-like intermediate formed during the attack. While the oxygen atom itself can act as a nucleophile, its primary influence is the activation of the ring carbons. almerja.comevitachem.com

The activated ring of pyridine N-oxides is susceptible to attack by a variety of carbon-based nucleophiles, including organometallic reagents and enolates. While specific studies on 2,3-dimethylpyridine 1-oxide are not extensively detailed, the general reactivity patterns of substituted pyridine N-oxides provide a strong framework for understanding its behavior. Organolithium and Grignard reagents, for instance, readily add to the 2- and 4-positions of the pyridine N-oxide ring. abertay.ac.uk

Transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-H functionalization of pyridine N-oxides. Palladium-catalyzed oxidative alkenylation allows for the introduction of vinyl groups at the C2 position. researchgate.net Similarly, nickel-catalyzed alkenylation with alkynes proceeds with high regio- and stereoselectivity to yield (E)-2-alkenylpyridine N-oxides. semanticscholar.org A plausible mechanism for the nickel-catalyzed reaction involves the oxidative addition of the C-H bond to the nickel(0) catalyst, followed by alkyne insertion and reductive elimination. researchgate.net

The reaction of 3,5-dimethylpyridine (B147111) N-oxide with phenylsulfonylpropadiene has been shown to yield a 1:2 azetidine-type cycloadduct, demonstrating the reactivity of the N-oxide system towards electron-deficient allenes. clockss.org

Nucleophilic substitution reactions on the this compound ring are directed to the C4 (para) and C6 (ortho) positions, which are activated by the N-oxide group. abertay.ac.uk The regiochemical outcome of these reactions is governed by a combination of electronic activation and steric hindrance from the two methyl groups at the C2 and C3 positions. The C6 position is sterically less encumbered than the C2 position, making it a more likely site for ortho attack. The C4 position is electronically activated and relatively accessible.

A common strategy for functionalization involves the introduction of a good leaving group, such as a halogen, at these activated positions. For example, nucleophilic substitution of halogens at the 2- and 4-positions of pyridine N-oxides occurs readily. abertay.ac.uk In a related example, the treatment of 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide with acetyl chloride results in the substitution of the nitro group, yielding 4-chloro-3-iodo-2,6-dimethylpyridine (B15226604) N-oxide. arkat-usa.org

Direct substitution of hydrogen is also possible. The Chichibabin reaction, which converts pyridine to 2-aminopyridine (B139424) using sodamide, is a classic example of nucleophilic substitution, and N-oxides are generally more reactive in such transformations. abertay.ac.uk Studies on 3,5-dimethylpyridine 1-oxide have shown that electrophilic hydrogen exchange occurs at the 2-, 4-, and 6-positions, indicating the high reactivity of these sites which are subsequently susceptible to nucleophilic attack. rsc.org

Rearrangement Reactions of this compound Derivatives

Derivatives of this compound undergo several mechanistically distinct rearrangement reactions, often initiated by thermal or photochemical energy. These transformations lead to a variety of isomeric products through complex pathways involving sigmatropic shifts and oxygen migration.

The photochemistry of pyridine N-oxides is distinct from that of the parent pyridines. Upon irradiation, pyridine N-oxides can isomerize into reactive oxaziridine (B8769555) intermediates. acs.org These three-membered rings are key to subsequent rearrangements, including oxygen migration to the pyridine ring. acs.org

While specific photoisomerization studies on this compound are limited, extensive research on the parent 2,3-dimethylpyridine (2,3-lutidine) provides insight into the potential pathways. Irradiation of 2,3-dimethylpyridine in the vapor phase yields a mixture of isomers, with the product distribution being wavelength-dependent. researchgate.netresearchgate.net The proposed mechanisms involve highly strained valence isomers such as Dewar pyridines and azaprefulvenes. researchgate.net DFT calculations support a mechanism where photoisomerization proceeds through the formation of Dewar isomers, which can subsequently convert to benzvalene (B14751766) isomers before decomposing into the observed products. researchgate.net These reactions are believed to occur from the excited singlet state. researchgate.netpreprints.org

Table 1: Photochemical Isomerization Products of 2,3-Dimethylpyridine. researchgate.net
Irradiation Wavelength (nm)ProductYield (%)Proposed Intermediate
2542,6-Dimethylpyridine (B142122)5.7Azaprefulvene
3,4-Dimethylpyridine0.9
2,5-Dimethylpyridine0.8Dewar Pyridine
>2902,5-DimethylpyridineSole Product

Alkylpyridine N-oxides undergo characteristic thermal rearrangements, most notably when treated with acetic anhydride (B1165640). This reaction, often referred to as the Boekelheide rearrangement, converts an alkylpyridine N-oxide into a pyridylcarbinol acetate (B1210297). e-bookshelf.de For this compound, this rearrangement can theoretically occur at either the C2 or C3 methyl group. The mechanism involves O-acylation of the N-oxide, followed by the abstraction of a proton from a methyl group to form an anhydro-base intermediate. This intermediate then undergoes a evitachem.comevitachem.com-sigmatropic rearrangement to yield the acetate of the corresponding pyridylcarbinol. almerja.come-bookshelf.de

In addition to rearrangements involving side-chains, the N-oxide ring system itself can participate in sigmatropic shifts. The reaction of 3,5-dimethylpyridine N-oxide with phenylsulfonylpropadiene was found to produce not only a cycloadduct but also a product resulting from a almerja.comresearchgate.net sigmatropic rearrangement. clockss.org Similarly, the thermal rearrangement of 2-allyloxypyridine (B1265830) N-oxide proceeds via concerted researchgate.netrsc.org and evitachem.comevitachem.com sigmatropic rearrangements to give N-allyloxy-2-pyridones and 3-allyl-N-hydroxy-2-pyridones. arkat-usa.org

A significant rearrangement pathway for pyridine N-oxides involves the migration of the oxygen atom from the nitrogen to a carbon atom of the pyridine ring. This "oxygen walk" is typically initiated by UV irradiation and can lead to the formation of synthetically challenging C3-hydroxylated pyridines. acs.org

A plausible mechanism for this transformation has been proposed based on experimental and computational studies. acs.org

Excitation and Isomerization : Irradiation of the pyridine N-oxide promotes it to an excited singlet state, which can collapse into a transient, high-energy oxaziridine intermediate.

Homolytic Cleavage and Recombination : The oxaziridine may undergo UV-light-induced homolytic cleavage of the N-O bond, generating a diradical intermediate.

Epoxide Formation : Radical recombination of this diradical leads to the formation of a highly strained, dearomatized epoxide intermediate.

Electrocyclic Ring Expansion : This epoxide can then undergo a reversible 6π electrocyclic ring expansion, analogous to a norcaradiene-type rearrangement, to form a 1,3-oxazepine intermediate.

Rearomatization : Finally, acid-promoted ring-opening and tautomerization of the 1,3-oxazepine affords the stable C3-hydroxylated pyridine product. acs.org

The presence of Lewis acids like boron trifluoride has been shown to inhibit these oxygen migration rearrangements during photolysis, further confirming their occurrence under standard photochemical conditions. rsc.org

Redox Chemistry of this compound

The N-oxide functional group in this compound profoundly influences its redox behavior, rendering the molecule susceptible to both deoxygenation to the parent pyridine and oxidative transformations involving the pyridine ring and its substituents.

The removal of the oxygen atom from the N-oxide moiety is a fundamental transformation, regenerating the corresponding pyridine, 2,3-dimethylpyridine. This reaction is synthetically important as the N-oxide group is often used to activate the pyridine ring for other reactions and is subsequently removed. A variety of reducing agents can accomplish this deoxygenation. arkat-usa.orgthieme-connect.de

Commonly employed methods for the deoxygenation of pyridine N-oxides, which are applicable to this compound, include the use of metallic reagents, phosphorus-based compounds, and other reducing systems. For instance, metallic zinc is an effective reagent for this purpose. arkat-usa.org Trialkyl and triaryl phosphines, such as triphenylphosphine, are also widely used, proceeding through the formation of a stable phosphine (B1218219) oxide byproduct. researchgate.net In some contexts, reagents like hydrazine (B178648) hydrate (B1144303) or sulfites can also serve as reducing agents for the N-oxide group. googleapis.com The choice of reagent often depends on the presence of other functional groups in the molecule and the desired reaction conditions.

Table 1: Selected Reducing Agents for Deoxygenation of Pyridine N-Oxides

Reagent ClassSpecific Example(s)Reference
Metallic ReagentsZinc (Zn) arkat-usa.org
Phosphorus CompoundsTriphenylphosphine (PPh₃), Triethyl phosphite (B83602) (P(OEt)₃) researchgate.net
Hydrazine DerivativesHydrazine hydrate (N₂H₄·H₂O) googleapis.com
Sulfur CompoundsSulfites, Bisulfites googleapis.com

While the N-oxide can be removed via reduction, the compound can also participate in oxidative reactions. These transformations can affect the methyl substituents or the aromatic ring itself. For example, studies on the oxidation of lutidines (dimethylpyridines) with agents like argentous oxide at elevated temperatures have shown that the methyl groups can be oxidized. bme.hu This can lead to the formation of carboxylic acids, which may subsequently decarboxylate under the reaction conditions, resulting in a net demethylation. bme.hu

Furthermore, the pyridine N-oxide ring system itself can undergo transformations under specific conditions. Photochemical irradiation of pyridine N-oxides is known to induce skeletal rearrangements, potentially leading to ring contraction, expansion, or fragmentation depending on the substitution pattern and reaction environment. semanticscholar.org These reactions proceed through high-energy intermediates and can open pathways to novel heterocyclic structures. The N-oxide functionality alters the electronic distribution of the pyridine ring, making it susceptible to various modes of reactivity not observed in the parent heterocycle. thieme-connect.deresearchgate.net

Skeletal Editing and Atom Swap Transformations

Recent advances in synthetic methodology have enabled the precise modification of heterocyclic cores through skeletal editing. These strategies allow for the direct replacement of atoms within the ring, providing novel pathways for scaffold diversification.

A significant breakthrough in skeletal editing is the development of a nitrogen-to-carbon (N-to-C) atom swap transformation for pyridine N-oxides, converting them into substituted benzenes. chemrxiv.orgchemrxiv.org This "point mutation" strategy has been successfully applied to this compound. chemrxiv.org The reaction utilizes a sulfoxide-derived anion, such as the dimsyl anion generated from dimethyl sulfoxide (B87167) (DMSO), as the carbon source. chemrxiv.org

This transformation effectively replaces the N-oxide moiety with a carbon atom in a single step, demonstrating good functional group tolerance. chemrxiv.org For this compound, the reaction with lithium dimsyl, generated from n-butyllithium and DMSO, followed by treatment with trifluoroacetic anhydride (TFAA) and triethylamine, yields the corresponding benzene (B151609) derivative, o-xylene. chemrxiv.org

Table 2: Nitrogen-to-Carbon Atom Swap of this compound

SubstrateReagentsProductYieldReference
This compound1. LiCH₂S(O)CH₃, THFo-Xylene62% chemrxiv.org
2. TFAA, Et₃N

This methodology represents a powerful tool for fundamentally altering a molecular scaffold, enabling rapid access to diverse carbocyclic structures from readily available heterocyclic precursors. researchgate.netnih.govnih.gov

The mechanisms of ring alteration in pyridine N-oxides are complex and often involve multi-step sequences or high-energy intermediates. The N-to-C atom swap, for instance, is believed to proceed through a pathway involving nucleophilic addition of the carbon source to the pyridine ring, followed by ring-opening, electrocyclization, and subsequent aromatization to furnish the benzene product. nih.govnih.gov

Photochemically induced rearrangements of pyridine N-oxides represent another major class of skeletal transformations. semanticscholar.org Direct photolysis can lead to the formation of reactive intermediates that undergo ring contraction to form pyrrole (B145914) derivatives or ring expansion. The specific pathway taken is highly dependent on the substituents present on the pyridine ring. semanticscholar.org

General mechanistic principles for ring contraction often involve the formation of a carbocation intermediate, which then undergoes a 1,2-alkyl or aryl shift, leading to the constriction of the ring. chemistrysteps.com While not specifically detailed for this compound in the context of simple acid catalysis, such rearrangements are fundamental in carbocation chemistry. The N-oxide group can facilitate the formation of such intermediates under various conditions, opening pathways for skeletal reorganization that are not readily accessible for the parent pyridine.

Advanced Spectroscopic and Computational Investigations

High-Resolution NMR Spectroscopic Analysis for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,3-Dimethylpyridine 1-oxide. By analyzing the chemical shifts, multiplicities, and coupling constants in both proton and carbon-13 spectra, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the two methyl groups and the three aromatic protons. The N-oxide group significantly influences the electron density of the pyridine (B92270) ring, leading to a general downfield shift of the ring protons compared to the parent 2,3-lutidine (B1584814). The methyl groups at the C-2 and C-3 positions are chemically non-equivalent and thus appear as two separate singlets. The aromatic region displays a complex multiplet pattern corresponding to the protons at the C-4, C-5, and C-6 positions.

Based on data from related methylpyridine N-oxides, the expected chemical shifts are detailed below. The proton at the C-6 position is typically the most deshielded due to its proximity to the electron-withdrawing N-oxide group.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound in CDCl₃
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H-6~8.1-8.3d (doublet)1H
H-4~7.0-7.2d (doublet)1H
H-5~7.0-7.2t (triplet)1H
2-CH₃~2.4-2.6s (singlet)3H
3-CH₃~2.2-2.4s (singlet)3H

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. For this compound, seven distinct signals are expected: five for the aromatic carbons and two for the methyl carbons. The N-oxidation causes a significant deshielding effect at the C-2 and C-6 positions and a shielding effect at the C-4 position relative to the parent pyridine. The carbons directly bonded to the methyl groups (C-2 and C-3) are also clearly identifiable. Data from various substituted pyridine N-oxides suggest the chemical shifts for the ring carbons are highly sensitive to the electronic effects of the N-oxide group. acs.org

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C-2~148-150
C-6~138-140
C-4~125-127
C-5~124-126
C-3~130-132
2-CH₃~17-19
3-CH₃~13-15

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex or substituted molecules. For this compound, several 2D experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would be used to confirm the connectivity of the aromatic protons, showing correlations between H-4, H-5, and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals of the methyl groups to their corresponding carbon signals (2-CH₃ to C-2 methyl, 3-CH₃ to C-3 methyl) and the aromatic proton signals (H-4, H-5, H-6) to their respective carbons (C-4, C-5, C-6).

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and understanding the nature of chemical bonds.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A study of various alkylpyridine 1-oxides established that the most prominent feature is a strong absorption band associated with the N-O stretching vibration (νN-O). jst.go.jp This band typically appears in the 1200-1300 cm⁻¹ region. jst.go.jp Its precise frequency is sensitive to the electronic nature and position of substituents on the pyridine ring. jst.go.jp For 3-alkyl derivatives, this frequency tends to shift higher. jst.go.jp

Other key regions in the IR spectrum include:

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the aromatic ring typically occur in the 1400-1600 cm⁻¹ region. The N-oxidation of the pyridine ring is known to alter the positions and intensities of these bands compared to the non-oxidized parent compound.

Table 3: Characteristic Infrared Absorption Bands for this compound
Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium
Aromatic C=C, C=N Stretch1400 - 1600Medium-Strong
N-O Stretch (νN-O)1200 - 1300Strong
C-H Bending (out-of-plane)700 - 900Strong

Raman spectroscopy provides complementary information to IR spectroscopy. While no complete Raman spectrum for this compound is widely published, data from the parent pyridine N-oxide and related derivatives like 4-Nitro-2,3-lutidine N-oxide can be used to predict its features. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

Expected prominent Raman shifts would include the symmetric ring breathing mode, a characteristic feature for pyridine and its derivatives, typically observed near 1000 cm⁻¹. The C-H stretching and N-O stretching vibrations are also Raman active. For the parent pyridine N-oxide, prominent lattice vibrational peaks have been reported at low frequencies (e.g., 108, 80, 71, 49 cm⁻¹) in the solid state.

Table 4: Predicted Major Raman Shifts for this compound
Vibrational ModePredicted Raman Shift (cm⁻¹)
Aromatic C-H Stretch~3050
Ring Breathing Mode~1000-1050
N-O Stretch~1200-1300
Ring Deformations~600-800

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M⁺). This molecular ion is energetically unstable and undergoes fragmentation into smaller, charged ions and neutral radicals.

The fragmentation pathways are characteristic of the molecule's structure. For alkylpyridine N-oxides, several key fragmentation processes are commonly observed. researchgate.net The most prominent pathways expected for this compound include the loss of an oxygen atom and the loss of a hydroxyl radical. researchgate.net

Loss of Oxygen ([M-16]⁺): A common fragmentation for N-oxides is the cleavage of the N-O bond, resulting in the loss of an oxygen atom. This produces a fragment ion corresponding to the parent pyridine, 2,3-dimethylpyridine. This fragmentation is often relatively intense in the mass spectra of these compounds. researchgate.net

Loss of Hydroxyl Radical ([M-17]⁺): Another significant fragmentation involves the rearrangement of the molecular ion, leading to the elimination of a hydroxyl radical (•OH). This pathway is particularly notable for N-oxides with alkyl groups in the 2-position, as the ortho-alkyl group can participate in a rearrangement process to facilitate the loss of OH. researchgate.net

Loss of Methyl Radical ([M-15]⁺): Cleavage of a C-C bond can lead to the loss of a methyl radical (•CH₃) from either the 2- or 3-position, resulting in a fragment ion with a mass-to-charge ratio (m/z) of [M-15]⁺.

Ring Fragmentation: Further fragmentation can involve the breaking of the pyridine ring itself, leading to smaller characteristic ions.

The analysis of the relative abundances of these fragment ions in the mass spectrum provides a unique fingerprint for this compound, allowing for its identification and differentiation from its isomers.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound Molecular Weight of C₇H₉NO = 123.15 g/mol

Process Neutral Loss Fragment Ion Structure Predicted m/z
Molecular Ion-[C₇H₉NO]⁺123
Loss of OxygenO[C₇H₉N]⁺107
Loss of Hydroxyl•OH[C◂H₈N]⁺106
Loss of Methyl•CH₃[C₆H₆NO]⁺108

Computational Chemistry and Theoretical Studies

Computational chemistry provides profound insights into the behavior of molecules at the atomic and electronic levels. Through various theoretical models, it is possible to predict and understand the structural, electronic, and reactive properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can elucidate its geometry, stability, and reactivity.

Studies on related pyridine N-oxides have shown that DFT is a powerful tool for understanding their molecular structures and vibrational spectra. researchgate.net Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For pyridine N-oxide and its derivatives, a significant stabilizing π-type back-donation from the oxygen atom to the nitrogen atom has been noted, resulting in an N-O bond order greater than one. nih.gov The presence of weakly electron-donating methyl groups, as in this compound, is expected to have a minimal effect on this fundamental N-O bond characteristic. nih.gov

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would show a high negative potential around the oxygen atom, confirming its role as a primary site for electrophilic attack and hydrogen bonding.

Table 2: Parameters Obtainable from DFT Calculations for this compound

Parameter Significance
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles.
HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelates to the ability to accept electrons (electrophilicity). lmaleidykla.lt
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP)Maps regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. researchgate.net
Vibrational FrequenciesPredicts theoretical infrared and Raman spectra for structural confirmation.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. An MD simulation provides detailed information on the conformational changes and intermolecular interactions of a system.

For this compound, MD simulations could be employed to understand its behavior in various environments, such as in aqueous solution or interacting with a biological macromolecule. Simulations in water would reveal the dynamics of hydrogen bonding between the N-oxide oxygen and surrounding water molecules, providing insight into its solubility and hydration shell structure.

In the context of materials science or biochemistry, MD simulations can model the adsorption and interaction of this compound with surfaces or protein active sites. mdpi.comrsc.org These simulations track the trajectory of the molecule, revealing its preferred orientation, binding modes, and the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the complex. mdpi.com This information is invaluable for understanding mechanisms of action in biological systems or its performance in applied materials.

Table 3: Potential Applications of MD Simulations for this compound

Simulation System Insights Gained
Molecule in Aqueous SolutionSolvation dynamics, hydration structure, diffusion coefficient.
Molecule at a Liquid-Air InterfaceSurface activity and orientation at interfaces.
Molecule with a ProteinBinding pathways, conformational changes upon binding, interaction stability. mdpi.com
Molecule on a Metal SurfaceAdsorption energy, preferred orientation, and binding mechanism. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and in understanding the molecular properties that drive a specific biological outcome.

A QSAR study was conducted on a series of pyridine N-oxide derivatives, including this compound, to investigate their enzymatic reduction by the single-electron transferring flavoenzyme ferredoxin-NADP⁺ oxidoreductase (FNR). lmaleidykla.ltresearchgate.net The study established a relationship between the rate of enzymatic reduction and the electronic properties of the compounds.

The bimolecular rate constant (kcat/Km) for the reduction of the pyridine N-oxides was determined experimentally. It was found that the logarithm of this rate constant correlated with the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which was calculated using quantum-mechanical methods. lmaleidykla.ltresearchgate.net The ELUMO represents the molecule's ability to accept an electron; a lower ELUMO energy indicates a better electron acceptor. The QSAR model demonstrated that the enzymatic reduction rate increases as the electron-accepting potency (lower ELUMO) of the pyridine N-oxide derivative increases. researchgate.net

For this compound, the experimental and calculated values were determined as part of this study, providing a quantitative link between its electronic structure and its susceptibility to enzymatic reduction.

Table 4: QSAR Data for the Enzymatic Reduction of this compound researchgate.net

Compound kcat/Km (M⁻¹s⁻¹) ELUMO (AM1) (eV) ELUMO (PM3) (eV)
This compound1.3 ± 0.1 x 10¹-0.09-0.36

Virtual screening and ligand docking are computational techniques central to modern drug discovery. Virtual screening involves searching large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target, typically a protein or enzyme. Ligand docking predicts the preferred orientation of a molecule (the ligand) when bound to a target, forming a stable complex.

While specific docking studies for this compound are not widely reported, the methodology can be readily applied to explore its potential biological activities. The process would involve:

Target Identification: Selecting a protein of interest based on a therapeutic hypothesis.

Virtual Screening: Using the 3D structure of this compound as a query to screen compound libraries for structurally similar molecules or to screen a library of protein targets for potential binders.

Molecular Docking: Placing the 3D structure of this compound into the binding site of the chosen protein target. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction.

Analysis of Binding Mode: The resulting docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site.

Studies on related dimethylpyridine derivatives have successfully used molecular docking to characterize their binding modes to enzymes like cyclooxygenase (COX-1 and COX-2), correlating docking scores with experimentally determined biological activity. mdpi.com Such an approach could be used to identify and optimize the interactions of this compound with novel biological targets.

Table 5: Hypothetical Workflow for a Ligand Docking Study of this compound

Step Description Tools/Software Outcome
1. PreparationObtain 3D structures of the ligand (this compound) and the target protein.Chemical drawing software, Protein Data Bank (PDB).Optimized 3D structures ready for docking.
2. Docking SimulationPlace the ligand into the defined binding site of the protein and sample different conformations.AutoDock, LeDock, PLANTS. nih.govA set of possible binding poses (conformations).
3. ScoringEvaluate each pose using a scoring function to estimate binding affinity.The scoring function integrated within the docking software.A numerical score (e.g., in kcal/mol) for each pose.
4. AnalysisVisualize the best-scoring pose to identify key intermolecular interactions.Molecular visualization software (e.g., PyMOL, VMD).Understanding of the binding mode and key interacting residues.

Applications in Complex Organic Synthesis and Materials Science

Utilization as a Synthetic Reagent in Organic Transformations

2,3-Dimethylpyridine 1-oxide serves as a versatile synthetic intermediate, primarily due to the electronic modifications the N-oxide group imparts to the pyridine (B92270) ring. This functional group enhances the reactivity of the molecule, enabling a range of organic transformations.

Pyridine N-oxides, including the 2,3-dimethyl derivative, function effectively in several catalytic capacities. They can act as ligands, mild oxidants, and co-catalysts in various chemical reactions. mdpi.com Their ability to coordinate with metal centers has led to the development of novel catalysts. In some systems, they serve as co-catalysts, facilitating reactions like cross-dehydrogenative couplings (CDC). The electronic properties of the N-oxide group can influence the reactivity and selectivity of metal catalysts, leading to improved reaction outcomes. Furthermore, these compounds are applied as catalysts in both metal-free and metal-catalyzed transformations. mdpi.com

Interactive Data Table: Catalytic Applications of Pyridine N-Oxides

The introduction of the N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, thereby activating it for subsequent reactions. mdpi.com The N-oxide moiety, with its positively charged nitrogen and negatively charged oxygen, modifies the ring's electron distribution, rendering it more susceptible to both nucleophilic and electrophilic attacks. nih.gov This dual reactivity is a key feature of its utility. The N-oxide group can act as both a protecting group and an activating group, directing transformations to positions that are typically unreactive in the parent pyridine. nih.gov This activation facilitates the introduction of various functional groups, making pyridine N-oxides versatile synthetic intermediates for functionalizing the pyridine core.

A significant application of pyridine N-oxides, including this compound, is their use as precursors to hydrogen atom transfer (HAT) reagents, particularly in photoredox catalysis. nih.govacs.org In these reactions, visible light and a photoredox catalyst are used to generate highly reactive oxygen-centered radicals from the N-oxide. nih.govacs.org

This process typically involves a single-electron transfer (SET) from the N-oxide to the excited state of a photocatalyst (e.g., an acridinium (B8443388) salt). nih.gov The resulting N-oxy radical is a potent and electrophilic species capable of abstracting hydrogen atoms from strong, unactivated aliphatic C–H bonds (with bond dissociation energies ≥ 95 kcal/mol). nih.govresearchgate.net This enables the functionalization of tertiary, secondary, and even primary C(sp³)–H bonds, a challenging transformation in organic synthesis. nih.govacs.org The generated alkyl radical can then participate in further reactions, such as alkylation or heteroarylation, with a broad range of substrates. nih.govresearchgate.net This methodology showcases the adaptability of pyridine N-oxides in various reaction patterns, including Minisci-type reactions for the alkylation of N-heteroarenes. researchgate.net

Role in the Synthesis of Pharmacologically Active Intermediates

The 2,3-dimethylpyridine scaffold is a core component of several important pharmaceutical agents. This compound is a key starting material or intermediate in the synthesis of these molecules.

This compound is a critical precursor in the industrial synthesis of several proton pump inhibitors (PPIs), a class of drugs that reduce stomach acid production. google.comgoogle.com Specifically, it is the starting point for the synthesis of Lansoprazole (B1674482) and Rabeprazole. google.comgoogle.com

The synthetic route involves the nitration of this compound to form 2,3-dimethyl-4-nitropyridine-1-oxide. google.comgoogle.comnewdrugapprovals.org This nitrated intermediate is then subjected to a series of transformations. For Lansoprazole, the nitro group is displaced by 2,2,2-trifluoroethanol. newdrugapprovals.org For Rabeprazole, the 4-position is eventually substituted with a methoxypropoxy group. ingentaconnect.com The N-oxide is then rearranged and the methyl group at the 2-position is functionalized to allow coupling with a mercaptobenzimidazole core, ultimately leading to the final drug substance. newdrugapprovals.orgscispace.com The use of this compound is well-established in numerous patents and manufacturing processes for these widely used anti-ulcer medications. google.comgoogle.com

Interactive Data Table: Synthesis of PPIs from this compound

Beyond its specific role in PPI synthesis, this compound is a valuable building block for a wider range of heterocyclic drug candidates. Pyridine and its derivatives are among the most common nitrogen heterocycles found in FDA-approved drugs, exhibiting a vast array of biological activities. rsc.org They are used as anticancer, anti-inflammatory, antiviral, and analgesic agents, among others. anjs.edu.iq

The N-oxide functional group itself is found in various molecules with therapeutic properties and its presence can significantly impact a molecule's biological activity. Heterocyclic N-oxides have emerged as a potent class of compounds with activities including anticancer, antibacterial, anti-HIV, and neuroprotective properties. Therefore, this compound represents a versatile starting material for the modular synthesis of complex molecules, allowing for the construction of diverse libraries of heterocyclic compounds for drug discovery programs.

Contributions to Agrochemical Development

This compound serves as a key intermediate in the synthesis of various agrochemicals, contributing to the development of effective solutions for crop protection and pest control. chemimpex.com While the direct application of this compound in final agrochemical formulations is not extensively documented, its role as a precursor is crucial.

A significant application lies in its conversion to 2,3-dimethyl-4-nitropyridine-N-oxide. This nitrated derivative is a valuable intermediate in the production of a range of biologically active molecules, including those with potential pesticidal or herbicidal properties. chemimpex.com The synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide from this compound is a well-established process, often involving nitration with a mixture of nitric and sulfuric acids.

The following table outlines a representative synthesis of this important agrochemical intermediate:

ReactantReagentConditionsProductYield
This compoundConcentrated H₂SO₄, 65% HNO₃90°C, 24 hours2,3-dimethyl-4-nitropyridine (B1589707) 1-oxideNot specified

This transformation underscores the importance of this compound as a foundational molecule in the agrochemical industry, enabling the synthesis of more complex and functionalized compounds for agricultural applications.

Coordination Chemistry of this compound

The field of coordination chemistry has seen valuable applications for pyridine N-oxides as ligands, and this compound is no exception. The presence of the N-oxide group allows for coordination with a variety of metal centers, leading to the formation of stable and functional metal complexes.

Formation of Metal Complexes as Ligands

Dimethyl-substituted pyridines, commonly known as lutidines, and their corresponding N-oxides are recognized as effective co-ligands in coordination chemistry. google.com Pyridine N-oxides typically bind to metal ions through the oxygen atom of the N-oxide group. wikipedia.org This coordination can lead to the formation of various geometries, including octahedral and square planar complexes, depending on the metal ion and other ligands present.

While extensive research has been conducted on the coordination complexes of other lutidine N-oxide isomers, such as 2,6-dimethylpyridine (B142122) N-oxide and 3,5-dimethylpyridine (B147111) N-oxide with transition metals like cobalt, specific data for complexes of this compound remains an area of ongoing investigation. acs.org However, based on the well-established principles of coordination chemistry, it is anticipated that this compound forms stable complexes with a range of transition metals. The steric and electronic effects of the two methyl groups at the 2 and 3 positions are expected to influence the coordination geometry and the properties of the resulting metal complexes.

Catalytic Activity of Coordination Compounds

Coordination compounds derived from pyridine N-oxide ligands have demonstrated significant catalytic activity in various organic transformations. Chiral heteroaromatic N-oxides, for instance, have been employed as ligands in metal complexes that catalyze reactions such as Michael additions and nitroaldol reactions. nih.gov The electronic environment provided by the N-oxide ligand can play a crucial role in the stereoselectivity and efficiency of these catalytic processes.

Furthermore, rhenium complexes containing substituted bipyridine ligands, which share structural similarities with pyridine N-oxides, have been shown to be effective photocatalysts for the deoxygenation of pyridine N-oxides. nih.gov This suggests that metal complexes of this compound could potentially exhibit catalytic activity in similar redox reactions. Pyridine N-oxide-based systems have also been developed as photoinduced hydrogen atom transfer (HAT) catalysts for site-selective C-H functionalization. chemrxiv.org Although specific studies on the catalytic applications of this compound coordination compounds are not yet widely reported, the broader research on related pyridine N-oxide complexes indicates a promising area for future exploration.

Integration into Advanced Material Development

The unique properties of this compound and its derivatives are being harnessed in the development of advanced materials, including polymers, coatings, and fluorescent sensors.

Polymers and Coatings Enhancement

While direct incorporation of this compound into polymer backbones is not a common application, its role as a catalyst and additive in polymerization processes is noteworthy. For instance, the isomer 3,5-dimethylpyridine N-oxide has been utilized as an additive in the radical polymerization of N-alkylacrylamides, where it induces a high level of isotactic polymerization. google.com Pyridine N-oxides, in general, have been investigated as catalysts for living radical polymerization. ntu.edu.sg These findings suggest that this compound could similarly influence the stereochemistry and properties of polymers.

In the realm of coatings, polymeric N-oxides are recognized for their potential in creating materials with excellent blood compatibility and non-adhesive properties for microorganisms, often referred to as "stealth materials". acs.org While specific applications of this compound in coatings are not detailed in current literature, the broader class of polymeric N-oxides offers a promising avenue for the development of advanced, functional coatings.

Development of Fluorescent N-Oxides for Sensing

A particularly exciting application of N-oxide chemistry is in the development of fluorescent probes for bioimaging and sensing. rsc.org The introduction of an N-oxide group into a fluorescent scaffold can significantly alter its photophysical properties, often leading to a "turn-on" fluorescence response upon interaction with a specific analyte. rsc.org

Researchers have designed and synthesized fluorescent probes based on a styryl scaffold bearing electron-donating amino groups and a pyridine-N-oxide as a zwitterionic acceptor moiety. researchgate.net These probes have shown excellent performance in imaging lipid droplets within cells. researchgate.net The zwitterionic nature of the N-oxide contributes to increased water solubility and a large dipole moment, which are advantageous for biological applications. rsc.orgresearchgate.net

The following table summarizes the photophysical properties of a representative styryl pyridine-N-oxide probe in different solvents, demonstrating the influence of the environment on its fluorescence:

SolventAbsorption Max (nm)Emission Max (nm)
Toluene425580
Chloroform445620
Ethyl Acetate (B1210297)430625
Acetonitrile (B52724)435650
Methanol430660

These findings highlight the potential of designing novel fluorescent sensors based on the this compound scaffold for various analytical and bioimaging applications. The ability to tune the fluorescent properties by modifying the substituents on the pyridine ring opens up possibilities for creating probes with high selectivity and sensitivity for a range of biological targets.

Biological and Medicinal Chemistry Research Endeavors

Exploration of Biological Activities of 2,3-Dimethylpyridine 1-oxide Derivatives

The unique chemical properties of pyridine (B92270) N-oxides, including this compound, have made them and their derivatives subjects of broad biological investigation. These compounds are noted for a spectrum of therapeutic possibilities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.net The N-oxide group is often implicated in the effective binding of these molecules to biological targets. researchgate.net

Pyridine derivatives are a well-established class of heterocyclic compounds explored for their therapeutic potential. researchgate.net While the broader family of pyridine N-oxides is known to possess bactericidal and fungicidal properties, specific data on the antimicrobial efficacy of this compound is not extensively detailed in recent literature. researchgate.net However, research into other heterocyclic N-oxides demonstrates the potential of this chemical class. For instance, a series of amidinoquinoxaline N-oxides showed significant efficiency against various anaerobic bacteria, with several derivatives exhibiting greater potency than the reference drug, metronidazole. rsc.org This suggests that the N-oxide functional group can be a key pharmacophore for antimicrobial activity, warranting further investigation into simpler structures like this compound derivatives.

In the ongoing search for new antiviral compounds, pyridine N-oxide derivatives have emerged as a promising area of research. researchgate.net Their potential has been highlighted in the context of various viruses, including HIV and strains of the SARS virus. researchgate.net The COVID-19 pandemic spurred further interest in this class of molecules for their potential activity against SARS-CoV-2. researchgate.net

Research has explored complex pyridine derivatives for their ability to inhibit SARS-CoV-2 replication. In one study, seven derivatives of epoxybenzooxocinopyridine, synthesized from a dimethylpyridine precursor, were tested. nih.gov While most of the tested compounds did not suppress viral replication, one derivative featuring a 3,4-dihydroquinoxalin-2-one side group demonstrated an anti-SARS-CoV-2 activity, with a half-maximal effective concentration (EC₅₀) of 2.23 µg/mL in cell cultures. nih.gov These findings, although not directly involving this compound, underscore the potential of the pyridine framework in developing novel antiviral agents.

The pyridine scaffold is a versatile component in the design of potential anticancer agents. researchgate.net Numerous studies have evaluated complex heterocyclic systems incorporating a pyridine ring for their cytotoxic activities against various cancer cell lines. For example, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives showed moderate cytotoxic activity against breast (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cancer cell lines. nih.gov The most potent effects were observed against the K562 cell line, with IC₅₀ values ranging from 42 to 57 μmol/L. nih.gov

Similarly, novel synthesized 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives exhibited significant cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com While these studies confirm the utility of the pyridine motif in anticancer research, specific investigations focusing on the anticancer potential of the parent compound, this compound, are less common in the available literature.

Enzymatic Reduction and Biotransformation Studies

The metabolic fate of pyridine N-oxides is of significant interest, as their reduction back to the parent pyridine can alter their biological activity and clearance. This biotransformation is often mediated by enzymes within the oxidoreductase class.

The enzymatic reduction of pyridine N-oxide derivatives has been systematically studied using single-electron transferring flavoenzymes, such as ferredoxin-NADP+ oxidoreductase (FNR). lmaleidykla.ltresearchgate.net These enzymes catalyze the transfer of electrons, typically from a cofactor like NADPH, to the N-oxide substrate, reducing it. lmaleidykla.lt

Research has shown that pyridine N-oxides are efficient substrates for these enzymes, with their reactivity being strongly linked to their electron-accepting potential. lmaleidykla.ltresearchgate.net A quantitative structure-activity relationship (QSAR) has been established, demonstrating a correlation between the rate of enzymatic reduction and the energy of the compound's lowest unoccupied molecular orbital (ELUMO). lmaleidykla.ltresearchgate.net Compounds with lower ELUMO values are more readily reduced. This work identified that pyridine N-oxide derivatives are generally more efficient substrates for reduction by FNR than model nitroaromatic compounds. lmaleidykla.ltresearchgate.net

Table 2: Bimolecular Rate Constants for the Reduction of Pyridine N-Oxide Derivatives by Ferredoxin-NADP+ Oxidoreductase (FNR) lmaleidykla.lt
Compoundkcat/Km (M⁻¹s⁻¹)
Pyridine N-oxide1.3 × 10¹
4-Chloropyridine N-oxide1.5 × 10²
4-Nitropyridine N-oxide2.0 × 10⁴
2-Picoline N-oxide4.0 × 10¹
3-Picoline N-oxide2.0 × 10¹
4-Picoline N-oxide1.5 × 10¹

Role of Electron Accepting Potency in Biological Systems

The chemical structure of this compound, also known as 2,3-Lutidine-N-oxide, makes it a subject of interest in biochemical studies, particularly concerning its electrochemical behavior. Research has utilized this compound in biological investigations into the enzymatic reduction of pyridine- and nitropyridine-N-oxide derivatives. chemicalbook.com These studies specifically explore the role of the compound's electron-accepting potency in reactions mediated by enzymes such as ferredoxin-NADP+ oxidoreductase. chemicalbook.com The N-oxide group alters the electron distribution within the pyridine ring, influencing its ability to accept electrons and participate in reduction reactions within a biological system. nih.gov

Table 1: Research Focus on Electron Accepting Potency

CompoundEnzyme System StudiedBiological Process InvestigatedKey Property Analyzed
This compoundFerredoxin-NADP+ oxidoreductaseEnzymatic reduction of pyridine-N-oxide derivativesElectron accepting potency

Applications in Drug Discovery and Development Processes

This compound serves as a versatile and valuable intermediate in the synthesis of various pharmaceuticals. chemimpex.com Its utility is particularly noted in the preparation of more complex heterocyclic compounds that are crucial in medicinal chemistry. chemimpex.com The compound acts as a key building block in synthetic pathways that lead to active pharmaceutical ingredients. For instance, it is an essential precursor in the synthesis of 2,3-dimethyl-4-nitropyridine-N-oxide. google.comgoogle.com This resulting nitro-substituted compound is itself a critical intermediate used in the production of proton pump inhibitors such as Lansoprazole (B1674482) and Rabeprazole. google.comgoogle.com

Lead Compound Identification and Optimization

In the field of drug discovery, a "lead compound" is a chemical that exhibits promising biological activity against a specific target but requires refinement to become a viable drug candidate. danaher.combiobide.com The process of refining this molecule is known as lead optimization, where chemists systematically modify its structure to enhance properties like potency, selectivity, stability, and its absorption, distribution, metabolism, and excretion (ADMET) profile. danaher.com

Table 2: Role in the Lead Optimization Cycle

StageDescriptionRole of this compound
Lead Identification Screening vast libraries of compounds to find "hits" with desired biological activity that can be developed into "leads". biobide.comServes as a building block for creating compounds within these screening libraries.
Lead Optimization Modifying the chemical structure of a lead compound to improve its efficacy, safety, and pharmacokinetic profile. danaher.combiobide.comActs as a key intermediate for the synthesis of various analogs and derivatives of the lead compound, allowing for systematic structural modifications. chemimpex.comgoogle.comgoogle.com
Preclinical Candidate Selection Selecting the optimized compound that demonstrates the best overall profile for further development and human testing. danaher.comThe derivatives synthesized using this compound are evaluated, and the most promising one is selected.

Pharmacokinetic and Pharmacodynamic Considerations in Research

Pharmacokinetics (PK) and pharmacodynamics (PD) are critical considerations in drug development. Pharmacokinetics describes how the body affects a drug, encompassing absorption, distribution, metabolism, and excretion (ADMET). nih.gov Pharmacodynamics, conversely, describes what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its biological effect. nih.gov

Specific PK and PD data for this compound are generally not the primary focus of research, as it is primarily used as a synthetic intermediate. doronscientific.comscbt.com Instead, the pharmacokinetic and pharmacodynamic profiles of the final drug candidates derived from it are extensively studied. During the lead optimization phase, medicinal chemists synthesize derivatives with the goal of achieving a balanced and favorable PK/PD profile. nih.gov For example, modifications to a lead structure, which may involve reactions using the this compound scaffold, are carefully assessed to determine their impact on factors like oral bioavailability (a PK property) and binding affinity to the biological target (a PD property). nih.gov The ultimate aim is to engineer a final molecule that is not only potent but also possesses the necessary characteristics to be effective and safe in a clinical setting.

Table 3: PK/PD Considerations for Derivatives

ConsiderationDefinitionRelevance in Developing Derivatives of this compound
Pharmacokinetics (PK) The study of the movement of a drug into, through, and out of the body. nih.govStructural modifications made using the intermediate can significantly alter the resulting molecule's absorption, distribution, metabolism, and excretion.
Pharmacodynamics (PD) The study of the biochemical and physiological effects of a drug on the body. nih.govThe potency and efficacy of the final compound are directly influenced by the chemical groups attached to the core structure, which can be derived from the intermediate.
PK/PD Relationship The relationship between drug concentration at the site of action and the resulting effect over time.Achieving a desirable PK/PD relationship is a key goal of the lead optimization process for any new drug candidate synthesized from this compound.

Q & A

Q. What are the optimized synthetic routes for 2,3-dimethylpyridine 1-oxide, and how do reaction conditions influence yield?

A catalytic Mo/P system enables efficient oxidation of 2,3-lutidine to this compound using hydrogen peroxide (4.5 equiv.) and phosphomolybdic acid (3 mol%) in acetonitrile at ambient conditions. This method achieves 75% yield, with the catalyst enhancing regioselectivity and minimizing side reactions. Reaction temperature, solvent choice (e.g., acetonitrile vs. ethanol), and stoichiometry of H₂O₂ are critical for maximizing yield .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

¹H and ¹³C NMR are essential for confirming structure and purity. Key NMR signals include aromatic protons at δ 6.65–7.71 ppm and methyl groups at δ 1.91–2.05 ppm. IR spectroscopy identifies the N-oxide moiety via absorption bands at 1018 cm⁻¹ (N–O stretch) and 1260 cm⁻¹ (C–N stretch). Mass spectrometry (EI-HRMS) confirms molecular weight with an [MH⁺] peak at m/z = 154.09 (calculated for C₇H₉NO) .

Q. How can researchers ensure purity during synthesis, and what are common impurities?

Vacuum filtration and ether washing (e.g., Et₂O) effectively remove unreacted starting materials. Impurities like unoxidized 2,3-lutidine or over-oxidized byproducts (e.g., pyridine di-N-oxides) can be detected via HPLC with UV/Vis or mass spectrometry. Relative retention times (RRT) from pharmacopeial methods, such as those for omeprazole N-oxide analogs (RRT 0.45–1.0), provide a framework for method validation .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of cyanide substitution in pyridine N-oxide derivatives?

Methyl fluorosulfonate alkylates pyridine N-oxides to form 1-alkoxypyridinium salts, which react with cyanide ion at electron-deficient positions. For 3-hydroxymethylpyridine 1-oxide, nucleophilic attack occurs at C-2 and C-6 due to the directing effect of the N-oxide group, yielding 2,6-dicyano-3-methylpyridine. Computational studies (e.g., DFT) could further elucidate charge distribution and transition states .

Q. How do catalytic systems like Mo/P enhance oxidation efficiency in pyridine N-oxide synthesis?

Phosphomolybdic acid (H₃PMo₁₂O₄₀) acts as a Lewis acid, polarizing the O–O bond in H₂O₂ to generate reactive peroxo intermediates. This lowers the activation energy for oxygen transfer to the pyridine nitrogen. The solvent (acetonitrile) stabilizes the transition state, while avoiding protic solvents prevents H₂O₂ decomposition. Kinetic studies show a first-order dependence on catalyst concentration .

Q. What computational methods predict the reactivity of this compound in drug design?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential (ESP) maps, and natural bond orbital (NBO) analysis to predict sites for electrophilic/nucleophilic attack. For example, ESP maps of 2-methylpyridine 1-oxide reveal electron-rich regions at the N-oxide oxygen, guiding derivatization strategies for bioactive analogs like proton pump inhibitors .

Q. How does structural modification of this compound impact its biological activity?

Derivatives with electron-withdrawing groups (e.g., chloro, nitro) at C-4 or C-5 exhibit enhanced stability and binding to biological targets. For instance, 4-chloro-2,3-dimethylpyridine 1-oxide (CAS 59886-90-7) is a precursor to antiulcer agents like rabeprazole. Structure-activity relationship (SAR) studies using X-ray crystallography and molecular docking optimize interactions with enzymes like H⁺/K⁺ ATPase .

Q. What challenges arise in scaling up pyridine N-oxide synthesis, and how are they mitigated?

Exothermic reactions during H₂O₂ addition require controlled temperature (e.g., <90°C) to prevent decomposition. Catalyst recovery via filtration or ion-exchange resins improves cost efficiency. Industrial methods may substitute acetonitrile with ethanol-water mixtures to reduce toxicity while maintaining yield. Process analytical technology (PAT) monitors reaction progress in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.